![molecular formula C8H11N2NaO3 B1261173 巴比妥钠 CAS No. 144-02-5](/img/structure/B1261173.png)
巴比妥钠
描述
Barbital Sodium, also known as Sodium 5,5-diethylbarbiturate, is a long-acting barbiturate . It significantly depresses various metabolic processes at high doses . It is used as a hypnotic and sedative and may induce dependence . Barbital Sodium is also used in veterinary practice for central nervous system depression .
Synthesis Analysis
The synthesis of Barbital Sodium is achieved by condensation of diethyl malonate with urea in the presence of sodium ethoxide . A multicomponent crystal of metformin (Met) and barbital (Bar) was successfully synthesized through an anion exchange reaction and cooling crystallization method .
Molecular Structure Analysis
The molecular formula of Barbital Sodium is C8H11N2NaO3 . The average weight is 184.1925 and the mono-isotopic weight is 184.08479226 .
Physical And Chemical Properties Analysis
Barbital Sodium has a molar mass of 206.17 . It has a density of 1.418 at 20℃ . The melting point is 190℃ . It is soluble in water with a solubility of 181.6g/L at 20℃ . It appears as a white to almost white powder or crystalline .
科学研究应用
研究中的生物缓冲剂
巴比妥钠常被用作Michaeli 缓冲液的成分,Michaeli 缓冲液是一种常用的缓冲溶液,有助于维持组织学和组织病理学分析的理想条件 . 它特别适合需要较低缓冲容量且不影响 pH 稳定性的情况 .
免疫电泳中的应用
这种化合物被用作免疫电泳中的生物缓冲剂,免疫电泳是一种用于分析蛋白质的实验室技术 .
溶血测定中的应用
巴比妥钠用于溶血测定,溶血测定是旨在研究红细胞裂解或破坏的试验 .
固定液中的应用
它也用于固定液,固定液用于显微镜和组织学,以保存组织切片等标本,以便在显微镜下检查 .
金属配合物的合成
巴比妥钠已被用于合成VIII 族金属配合物(即Ni(II)、Pd(II) 和 Pt(II) . 这些配合物因其生物活性而受到研究 .
抗菌活性
合成的巴比妥钠金属螯合物已显示出对细菌(金黄色葡萄球菌、大肠杆菌)和真菌(黄曲霉和白色念珠菌)具有良好的抗菌活性 .
制药应用中的应用
巴比妥钠在制药应用中具有重要作用。 它是一类具有多种应用的药物,例如镇静剂、催眠药和抗惊厥药 .
法医毒理学中的应用
已开发出一种快速、简单、高效的生物分析方法,用于使用液-液萃取结合实时直接分析 (DART) 和高分辨率质谱 (HRMS) 同时定量人全血中的苯巴比妥和巴比妥 . 该方法已应用于苯巴比妥中毒病例 .
作用机制
Target of Action
Barbital sodium, also known as Sodium barbital, primarily targets the Gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The specific subunits targeted by Barbital sodium include alpha-1, alpha-2, alpha-3, alpha-4, alpha-5, and alpha-6 . Additionally, it also interacts with neuronal acetylcholine receptor subunits alpha-4 and alpha-7, and glutamate receptors 2 and ionotropic, kainate 2 .
Mode of Action
Barbital sodium potentiates the effect of GABA at the GABA receptors . This potentiating effect increases the duration of time for which the chloride ionopore is open, leading to an increase in the amplitude and decay time of inhibitory postsynaptic currents . This results in a decrease in neuronal excitability, contributing to its sedative and hypnotic effects .
Biochemical Pathways
The primary biochemical pathway affected by Barbital sodium is the GABAergic pathway . By potentiating the effect of GABA, Barbital sodium
安全和危害
属性
IUPAC Name |
sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFKWPGWBFQLN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020128 | |
Record name | Sodium barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS] | |
Record name | Barbital sodium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12025 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
144-02-5 | |
Record name | Barbital sodium [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barbital sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does barbital sodium exert its sedative and hypnotic effects?
A: Barbital sodium, like other barbiturates, acts as a central nervous system (CNS) depressant. It binds to the GABAA receptor, a ligand-gated ion channel, at distinct sites from GABA itself. [] This binding enhances the effects of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons. This hyperpolarizes the neurons, making them less likely to fire, resulting in widespread CNS depression. []
Q2: What are the downstream effects of barbital sodium's action on the CNS?
A2: The CNS depression induced by barbital sodium manifests as various effects depending on the dose administered. These include:
- Sedation: Lower doses of barbital sodium primarily induce a state of calmness and drowsiness. []
- Hypnosis: Higher doses can induce sleep, hence its historical use as a hypnotic agent. [, , ]
- Anesthesia: At even higher doses, barbital sodium can induce surgical levels of anesthesia. []
Q3: What is the molecular formula and weight of barbital sodium?
A: The molecular formula of barbital sodium is C8H11N2NaO3, and its molecular weight is 206.17 g/mol. []
Q4: Is there any spectroscopic data available for barbital sodium?
A: While the provided research papers do not delve into detailed spectroscopic analyses, researchers have used various techniques like fluorescence and UV-Vis absorption spectroscopy to study the interaction of barbital sodium with bovine serum albumin (BSA). [] These studies provide insights into the binding mechanisms and thermodynamic parameters of such interactions.
Q5: How is barbital sodium metabolized and excreted from the body?
A: While the provided research papers don't offer detailed metabolic pathways, they indicate that barbital sodium is likely metabolized in the liver and excreted in the urine. [] A study in dogs found no significant difference in the duration of action of barbital sodium in normal and nephrectomized dogs, suggesting its destruction within the body. []
Q6: Are there any known drug interactions with barbital sodium?
A: The research papers mainly focus on the interaction of barbital sodium with other CNS depressants, particularly other barbiturates. They demonstrate that the duration of hypnosis induced by pentobarbital sodium is prolonged by various agents, including barbital sodium. [, , , , , , , , , ] This highlights the potential for additive CNS depressant effects when barbital sodium is co-administered with these agents.
Q7: What are the potential toxic effects of barbital sodium?
A: As a potent CNS depressant, barbital sodium carries a risk of respiratory depression, especially at higher doses. [] Prolonged and excessive use can lead to tolerance and dependence, with withdrawal symptoms such as convulsions upon abrupt discontinuation. [] It is crucial to use barbital sodium cautiously and under strict medical supervision.
Q8: What were the primary research applications of barbital sodium in these studies?
A8: The research papers primarily utilize barbital sodium as a pharmacological tool to:
- Study sleep and hypnosis: Researchers used barbital sodium to induce and evaluate sleep in animal models. [, , , , , , , ]
- Investigate the effects of other substances: Barbital sodium served as a reference compound to compare the sedative or hypnotic effects of other drugs or extracts. [, , , , , , , , , , , ]
- Explore drug metabolism and interactions: Studies investigated the impact of various agents on the duration of action of barbital sodium, providing insights into drug metabolism and potential interactions. [, , , , , , , , , , ]
Q9: Are there any current clinical applications of barbital sodium?
A: While barbital sodium was historically used as a sedative and hypnotic, its use has significantly declined due to safety concerns and the availability of safer alternatives. [] It is not commonly prescribed in modern clinical practice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。